molecular formula C15H21ClN2O3S B5573830 1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide

1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide

Cat. No.: B5573830
M. Wt: 344.9 g/mol
InChI Key: CNJYXUGWCXQOLZ-UHFFFAOYSA-N
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Description

1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.0961414 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoagulant Applications

A study by Matsuo et al. (1986) explored the effect of a new anticoagulant, MD 805, on platelet activation in the hemodialysis circuit. MD 805 showed a stable antithrombin effect without significant increases in proteins released due to platelet activation, proving useful in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).

Cancer Treatment

Liu et al. (2017) characterized the absorption, metabolism, and excretion of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans. The study provided insights into the drug's primary clearance through hepatic metabolism and its potential in treating hematologic malignancies (Liu et al., 2017).

HIV-1 Protease Inhibitor

Balani et al. (1995) studied the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identifying significant metabolic pathways including glucuronidation and N-depyridomethylation. This research contributes to understanding the metabolic disposition of drugs designed to treat HIV-1 (Balani et al., 1995).

Myocardial Ischemic Ventricular Arrhythmias

A study on the antiarrhythmic effects of glibenclamide, a hypoglycemic sulfonylurea, by Cacciapuoti et al. (1991) demonstrated its effectiveness in reducing the frequency of ventricular premature complexes and episodes of nonsustained ventricular tachycardia during transient myocardial ischemia in non-insulin-dependent diabetic patients (Cacciapuoti et al., 1991).

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it were being developed as a drug, its mechanism of action would depend on the specific biological target it was designed to interact with .

Safety and Hazards

As with any chemical compound, handling “1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide” would likely require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring that the compound is handled in a well-ventilated area .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it were being developed as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N,N-dimethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-17(2)15(19)13-6-4-8-18(10-13)22(20,21)11-12-5-3-7-14(16)9-12/h3,5,7,9,13H,4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJYXUGWCXQOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.